molecular formula C14H12O6 B270517 4-(3,4-Dimethoxybenzoyl)-3-furoic acid

4-(3,4-Dimethoxybenzoyl)-3-furoic acid

Cat. No. B270517
M. Wt: 276.24 g/mol
InChI Key: DZFTYZDYCLRQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethoxybenzoyl)-3-furoic acid, also known as DBF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBF is a furoic acid derivative that has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid is not fully understood. However, studies have suggested that 4-(3,4-Dimethoxybenzoyl)-3-furoic acid exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 4-(3,4-Dimethoxybenzoyl)-3-furoic acid has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. Additionally, 4-(3,4-Dimethoxybenzoyl)-3-furoic acid has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-(3,4-Dimethoxybenzoyl)-3-furoic acid has been found to possess several biochemical and physiological effects. Studies have shown that 4-(3,4-Dimethoxybenzoyl)-3-furoic acid can reduce the levels of inflammatory markers such as C-reactive protein and erythrocyte sedimentation rate. 4-(3,4-Dimethoxybenzoyl)-3-furoic acid has also been found to reduce oxidative stress by increasing the levels of anti-oxidant enzymes such as superoxide dismutase and catalase. Additionally, 4-(3,4-Dimethoxybenzoyl)-3-furoic acid has been found to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

4-(3,4-Dimethoxybenzoyl)-3-furoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 4-(3,4-Dimethoxybenzoyl)-3-furoic acid is also soluble in both water and organic solvents, which makes it suitable for a wide range of experiments. However, 4-(3,4-Dimethoxybenzoyl)-3-furoic acid has some limitations for lab experiments. It has a relatively low bioavailability, which can limit its effectiveness in vivo. Additionally, 4-(3,4-Dimethoxybenzoyl)-3-furoic acid has not been extensively studied for its toxicity, which can limit its use in clinical trials.

Future Directions

There are several future directions for the study of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid. One potential direction is the development of more effective synthesis methods that can increase the bioavailability of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid. Another direction is the study of the toxicity of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid to determine its safety for use in clinical trials. Additionally, more studies are needed to fully understand the mechanism of action of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid involves the reaction of 3,4-dimethoxybenzoyl chloride with furan-3-carboxylic acid in the presence of a base catalyst. The reaction yields 4-(3,4-Dimethoxybenzoyl)-3-furoic acid as a white crystalline powder with a melting point of 190-191°C.

Scientific Research Applications

4-(3,4-Dimethoxybenzoyl)-3-furoic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties that make it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and asthma. 4-(3,4-Dimethoxybenzoyl)-3-furoic acid has also been found to possess anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, 4-(3,4-Dimethoxybenzoyl)-3-furoic acid has been found to possess anti-oxidant properties that make it a potential candidate for the treatment of oxidative stress-related disorders.

properties

Product Name

4-(3,4-Dimethoxybenzoyl)-3-furoic acid

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

4-(3,4-dimethoxybenzoyl)furan-3-carboxylic acid

InChI

InChI=1S/C14H12O6/c1-18-11-4-3-8(5-12(11)19-2)13(15)9-6-20-7-10(9)14(16)17/h3-7H,1-2H3,(H,16,17)

InChI Key

DZFTYZDYCLRQLQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC=C2C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC=C2C(=O)O)OC

Origin of Product

United States

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